Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822434
InChI: InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-5-6-19-13(8-16)10-20-12-4-2-3-11(15)7-12/h2-4,7,13H,5-6,8-10H2,1H3
SMILES:
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.20 g/mol

Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate

CAS No.:

Cat. No.: VC15822434

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate -

Specification

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
IUPAC Name methyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate
Standard InChI InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-5-6-19-13(8-16)10-20-12-4-2-3-11(15)7-12/h2-4,7,13H,5-6,8-10H2,1H3
Standard InChI Key UESZMPMQVHEAQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br

Introduction

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a synthetic organic compound that combines a morpholino group, a bromophenoxy moiety, and an acetate functional group. This unique structure contributes to its potential applications in medicinal chemistry, particularly due to its biological activity and versatility in organic synthesis. The compound has a molecular formula and a molecular weight of 344.20 g/mol, with a CAS number of 656830-26-1.

Synthesis and Production

The synthesis of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves a multi-step process. This process may include reactions that require specific conditions, such as temperature control, pH adjustments, and the presence of catalysts or solvents to optimize yield and selectivity. Industrial production might utilize continuous flow reactors for efficiency, followed by purification techniques like recrystallization or chromatography.

Biological Activity and Applications

Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is recognized for its potential in medicinal chemistry, particularly due to its interactions with biological targets. While specific mechanisms of action are still under investigation, the compound's unique structure suggests it could inhibit the activity of specific enzymes and receptors, contributing to its therapeutic potential. Its applications span both synthetic and medicinal chemistry, offering insights into new therapeutic avenues while facilitating advanced organic synthesis techniques.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetateSame molecular weight (344.20 g/mol)Features a 2-bromophenoxy group instead of 3-bromophenoxy
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetateMolecular weight of approximately 329.19 g/molFeatures a 4-bromophenoxy group
Morpholin-4-ylmethyl acetateLacks bromophenoxy groupContains morpholine but lacks bromophenoxy group

Research Findings and Future Directions

Research on Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate highlights its potential as a versatile tool in both synthetic and medicinal chemistry. Further studies are needed to elucidate specific molecular targets and mechanisms of action, which could enhance its therapeutic potential. The compound's interactions with biological systems suggest potential applications in drug development, particularly in areas where its unique structure can be leveraged to inhibit specific biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator